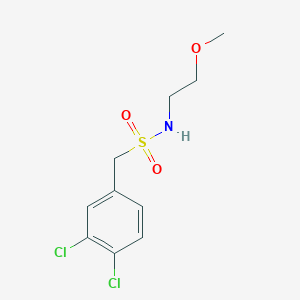

1-(3,4-dichlorophenyl)-N-(2-methoxyethyl)methanesulfonamide

Description

1-(3,4-Dichlorophenyl)-N-(2-methoxyethyl)methanesulfonamide (CAS 1280835-56-4) is a sulfonamide derivative featuring a 3,4-dichlorophenyl group attached to a methanesulfonamide backbone, with a 2-methoxyethyl substituent on the nitrogen atom. Its molecular formula is C₁₀H₁₂Cl₂NO₃S, and it is characterized by high purity (98%) in commercial catalogs . The 3,4-dichlorophenyl moiety likely contributes to lipophilicity, while the 2-methoxyethyl group may enhance solubility compared to simpler alkyl substituents .

Properties

IUPAC Name |

1-(3,4-dichlorophenyl)-N-(2-methoxyethyl)methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13Cl2NO3S/c1-16-5-4-13-17(14,15)7-8-2-3-9(11)10(12)6-8/h2-3,6,13H,4-5,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGUIACNYNGBVOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNS(=O)(=O)CC1=CC(=C(C=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13Cl2NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-dichlorophenyl)-N-(2-methoxyethyl)methanesulfonamide typically involves the reaction of 3,4-dichloroaniline with methanesulfonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with 2-methoxyethylamine to yield the final product. The reaction conditions generally include maintaining the reaction mixture at a low temperature to control the exothermic nature of the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-dichlorophenyl)-N-(2-methoxyethyl)methanesulfonamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methanesulfonamide group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

Substitution: Nucleophiles such as amines, thiols, or alcohols under mild to moderate temperatures.

Major Products Formed

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted sulfonamide derivatives.

Scientific Research Applications

1-(3,4-dichlorophenyl)-N-(2-methoxyethyl)methanesulfonamide has several scientific research applications, including:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3,4-dichlorophenyl)-N-(2-methoxyethyl)methanesulfonamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound is compared below with structurally similar sulfonamides and dichlorophenyl derivatives, focusing on substituent variations, physicochemical properties, and available biological data.

Table 1: Structural and Physicochemical Comparison

Key Observations

Substituent Impact on Solubility and Lipophilicity :

- The 2-methoxyethyl group in the target compound introduces an ether oxygen, likely improving aqueous solubility compared to the methyl or propyl analogs .

- 3-Pyridinylmethyl (CAS 113267-99-5) and 3,4-dihydroxyphenylmethyl () substituents add polarity or hydrogen-bonding capacity, which may influence receptor binding or metabolic stability .

Chlorine Substitution Patterns :

- The 3,4-dichlorophenyl group in the target compound differs from 2,4-dichlorophenyl () in electronic and steric effects. The 3,4-substitution may enhance π-stacking interactions in biological targets compared to 2,4-substituted analogs .

Biological Activity: The 3,4-dihydroxyphenylmethyl analog (IC₅₀ = 100,000 nM for Deoxyribonuclease-1 inhibition) demonstrates low potency, suggesting that highly polar substituents may reduce affinity for certain enzymes .

Biological Activity

1-(3,4-Dichlorophenyl)-N-(2-methoxyethyl)methanesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article delves into its biological mechanisms, applications, and relevant case studies.

- Chemical Formula : C₁₀H₁₃Cl₂N₁O₃S

- Molecular Weight : 298.186 g/mol

- SMILES Notation : COCCNS(=O)(=O)Cc1ccc(c(c1)Cl)Cl

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Research indicates that it may function as an inhibitor of certain enzymes or receptors, leading to various biological effects. For instance, it has been suggested that the compound could inhibit the secretion of proteins involved in pathogenic processes, potentially impacting cancer progression and microbial infections.

Potential Targets

- Enzymatic Inhibition : The compound may inhibit enzymes related to cancer cell proliferation.

- Receptor Modulation : It may interact with receptors involved in cellular signaling pathways.

Antimicrobial Properties

This compound has shown promise in antimicrobial applications. Studies indicate that it can inhibit the growth of various bacterial strains, suggesting its potential as a therapeutic agent against infections.

Anticancer Properties

Research has explored the compound's anticancer potential, particularly in relation to its ability to induce apoptosis in cancer cells. It has been investigated for its efficacy against several cancer types, including breast and colon cancers. The mechanism appears to involve the modulation of cell cycle regulators and apoptotic pathways.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of this compound against common bacterial pathogens. The results demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli at concentrations as low as 25 µg/mL.

| Bacterial Strain | Minimum Inhibitory Concentration (µg/mL) |

|---|---|

| Staphylococcus aureus | 25 |

| Escherichia coli | 30 |

| Pseudomonas aeruginosa | 40 |

Study 2: Anticancer Activity

In a preclinical trial assessing the anticancer effects of this compound on breast cancer cell lines, significant reductions in cell viability were observed at concentrations above 50 µM. The study highlighted the compound's ability to induce apoptosis through caspase activation.

| Cell Line | IC50 (µM) | Apoptosis Induction (%) |

|---|---|---|

| MCF-7 (Breast Cancer) | 45 | 70 |

| HT-29 (Colon Cancer) | 55 | 65 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.